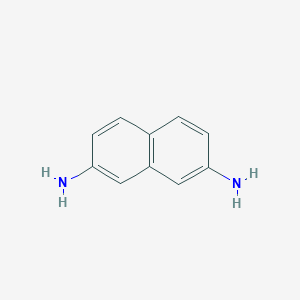

Naphthalene-2,7-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

naphthalene-2,7-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2/c11-9-3-1-7-2-4-10(12)6-8(7)5-9/h1-6H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJPJUGOYJOSLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CC(=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60210204 | |

| Record name | Naphthalene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

613-76-3 | |

| Record name | 2,7-Naphthalenediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=613-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,7-Naphthylenediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000613763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Diaminonaphthalene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=356142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphthalene-2,7-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60210204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphthalene-2,7-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.414 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,7-NAPHTHYLENEDIAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XYD4JR9W4V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to Naphthalene-2,7-diamine: Core Properties, Synthesis, and Advanced Applications

Introduction

Naphthalene-2,7-diamine (CAS No. 613-76-3), a key aromatic diamine, serves as a fundamental building block in the realms of advanced materials science and medicinal chemistry.[1] Its rigid, planar naphthalene core, combined with the reactive amino groups at the 2 and 7 positions, imparts unique structural and electronic properties that make it a valuable precursor for a diverse array of functional molecules. This guide provides a comprehensive overview of the core properties, synthesis, purification, and key applications of this compound, with a focus on its role in the development of high-performance polymers and novel therapeutic agents. The content herein is curated for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical insights.

Core Properties of this compound

A thorough understanding of the fundamental physicochemical properties of this compound is essential for its effective utilization in synthesis and material design.

Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 613-76-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂ | [1][2] |

| Molecular Weight | 158.20 g/mol | [1][2] |

| Appearance | Gray to brown solid | [2] |

| Melting Point | 166-167 °C | [2] |

| Boiling Point | 395.7 ± 15.0 °C (Predicted) | [2] |

| Density | 1.234 ± 0.06 g/cm³ (Predicted) | [2] |

| pKa | 4.68 ± 0.10 (Predicted) | [2] |

| InChI Key | HBJPJUGOYJOSLR-UHFFFAOYSA-N | [1][3] |

Spectroscopic Characterization

The structural integrity and purity of this compound are typically confirmed through a combination of spectroscopic techniques.

-

¹H NMR: Due to the C₂h symmetry of the molecule, a simplified spectrum is expected. Aromatic protons typically resonate in the δ 6.8–7.5 ppm range. The specific splitting patterns are crucial for confirming the 2,7-substitution pattern and distinguishing it from other isomers.[1]

-

¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons, with the carbons attached to the amino groups appearing at a distinct chemical shift.

-

Infrared (IR) Spectroscopy: Key vibrational bands include N-H stretching of the primary amine groups (typically in the 3300-3500 cm⁻¹ region) and C-H and C=C stretching of the aromatic ring.

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) is observed at an m/z corresponding to its molecular weight (158.20).

Synthesis and Purification

The most prevalent and industrially scalable method for the synthesis of this compound is the catalytic hydrogenation of 2,7-dinitronaphthalene.[1]

Synthesis Workflow: Catalytic Hydrogenation

Caption: Catalytic hydrogenation workflow for this compound synthesis.

Detailed Synthesis Protocol: Catalytic Hydrogenation of 2,7-Dinitronaphthalene

This protocol is adapted from established industrial processes and provides a robust method for the preparation of this compound.[4]

Materials:

-

2,7-Dinitronaphthalene

-

Hydrogenation Catalyst (e.g., 1-5% Platinum on activated charcoal (Pt/C) or Palladium on activated charcoal (Pd/C))

-

Solvent (e.g., Toluene, Aniline, or a mixture like Toluene/Methanol)

-

Hydrogen (H₂) gas

-

Nitrogen (N₂) gas (for inerting)

Equipment:

-

High-pressure autoclave (stirred)

-

Filtration apparatus

-

Rotary evaporator or distillation setup

-

Recrystallization apparatus

Procedure:

-

Reactor Setup: Charge the high-pressure autoclave with 2,7-dinitronaphthalene, the chosen solvent (typically to form a 10-30% by weight solution or suspension), and the hydrogenation catalyst. The amount of catalyst is generally between 0.01% and 0.1% by weight of metal based on the amount of the nitro compound.[4]

-

Inerting: Seal the autoclave and purge the system with nitrogen gas at least three times to remove any residual air.

-

Hydrogenation: Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 10-50 bar). Heat the reaction mixture to the target temperature (e.g., 50-100 °C) with vigorous stirring. The exothermic reaction may require cooling to maintain a constant temperature.[4]

-

Reaction Monitoring: Monitor the reaction progress by observing the cessation of hydrogen uptake. The reaction time can vary from a few hours to over 12 hours depending on the specific conditions.

-

Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture to remove the catalyst. The catalyst can often be recycled.

-

Solvent Evaporation: Remove the solvent from the filtrate under reduced pressure using a rotary evaporator or by distillation.

-

Purification: The crude this compound is then purified by recrystallization.

Purification Protocol: Recrystallization

Purification of the crude product is critical to obtain high-purity this compound suitable for polymerization and pharmaceutical applications.

Procedure:

-

Solvent Selection: A suitable solvent for recrystallization is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols such as methanol or ethanol, or a mixed solvent system like ethanol/water, are often effective.[5][6]

-

Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent to form a saturated solution.

-

Decolorization (Optional): If the solution is highly colored due to oxidation impurities, a small amount of activated charcoal can be added to the hot solution, which is then hot-filtered to remove the charcoal.

-

Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. The solution can then be further cooled in an ice bath to maximize the yield.

-

Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Applications in Advanced Materials Science

This compound is a valuable monomer for the synthesis of high-performance polymers, particularly polyimides, due to the rigidity and thermal stability imparted by the naphthalene moiety.[7][8][9]

Polyimide Synthesis

Polyimides derived from this compound exhibit excellent thermal stability, high glass transition temperatures (Tg), and good mechanical properties.[8][9][10]

Polyimide Synthesis Workflow

Caption: Two-step synthesis of polyimides from this compound.

Properties of this compound-based Polyimides

The incorporation of the 2,7-naphthalene unit into the polyimide backbone significantly influences the polymer's properties.

| Dianhydride Monomer | Glass Transition Temp. (Tg) | 5% Weight Loss Temp. (Td5%) | Tensile Strength | Tensile Modulus | Source(s) |

| PMDA/ODA/NADA (5% NADA) | 381 °C | 569 °C | 96.41 MPa | 2.45 GPa | [8][10] |

| PMDA/ODA/NADA (molar ratio dependent) | 381 °C | 569 °C | 81-96 MPa | 2.14-2.47 GPa | [8][10] |

| PMDA/2,7-DAX | >450 °C | 608 °C | 164 MPa | 5.65 GPa | [11] |

| Various | 287-321 °C | >556 °C | - | - | [7] |

NADA: 4,4′-(2,6-naphthalenediyl)bis[benzenamine] (a derivative); PMDA: Pyromellitic dianhydride; ODA: 4,4'-oxydianiline; 2,7-DAX: a derivative of this compound.

Applications in Drug Development

The naphthalene scaffold is a recognized pharmacophore in medicinal chemistry, and derivatives of naphthalenediamines have shown promise as anticancer and antimicrobial agents.[12][13]

Anticancer Activity

Derivatives of naphthalene diamines, particularly Naphthalene Diimides (NDIs), have been extensively studied for their anticancer properties. These compounds can act as G-quadruplex targeting drugs, which can interfere with cellular pathways specific to tumors.[14] While many studies focus on other isomers, the principles are applicable to derivatives of this compound.

For instance, certain naphthalene-chalcone derivatives have demonstrated significant anticancer activity. Compound 2j (1-(4-(4-(2-methoxyethyl) piperazin-1-yl) phenyl)-3-(naphthalen-2-yl)prop-2-en-1-one) showed an IC₅₀ value of 7.835 ± 0.598 μM against the A549 lung cancer cell line.[15] Another study on naphthalen-1-yloxyacetamide derivatives reported compounds with IC₅₀ values as low as 2.33 μM against the MCF-7 breast cancer cell line.[7]

Antimicrobial Activity

Naphthalene derivatives have also been investigated for their antimicrobial properties. For example, a series of naphthalimide–thiourea derivatives demonstrated potent antibacterial activity against S. aureus with MIC values ranging from 0.03–8 μg/mL, and also showed efficacy against multidrug-resistant strains of S. aureus and M. tuberculosis.[16][17] Novel imidazole derivatives of naphthalene have also been synthesized and evaluated as antimicrobial agents.[18]

Safety and Handling

General Precautions:

-

Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid creating dust. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, protected from light.

-

Hazards: May be harmful if swallowed, inhaled, or absorbed through the skin. May cause skin, eye, and respiratory irritation. Some naphthalene derivatives are suspected of causing cancer.[19][21]

Conclusion

This compound is a versatile and valuable chemical intermediate with significant potential in both materials science and drug discovery. Its rigid structure contributes to the exceptional thermal and mechanical properties of the polymers derived from it, making them suitable for demanding applications. In the pharmaceutical arena, the naphthalene core serves as a promising scaffold for the design of novel anticancer and antimicrobial agents. The synthetic routes to this compound are well-established, and with careful purification, high-purity material can be obtained for various applications. As research continues, the unique properties of this compound and its derivatives are likely to be exploited in an even wider range of advanced technologies.

References

-

Mergny, J. L., et al. (2019). Disentangling the Structure–Activity Relationships of Naphthalene Diimides as Anticancer G-Quadruplex-Targeting Drugs. Molecules, 24(15), 2749. [Link]

-

El-Sayed, M. A. A., et al. (2022). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 12(48), 31235-31249. [Link]

-

Rana, P., et al. (2024). Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry, 15(4), 1086-1101. [Link]

-

Li, Y., et al. (2022). Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones. Bioorganic & Medicinal Chemistry Letters, 74, 128929. [Link]

-

Zaki, E. G., et al. (2023). New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. RSC Advances, 13(1), 333-346. [Link]

-

Luo, J. R., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. Materials, 15(22), 8014. [Link]

-

Wang, C. S., & Leu, T. S. (2000). Synthesis and characterization of polyimides containing naphthalene pendant group and flexible ether linkages. Polymer, 41(10), 3581-3591. [Link]

-

Rana, P., et al. (2024). Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis. RSC Medicinal Chemistry. [Link]

-

Li, T., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC advances, 7(65), 40996-41003. [Link]

-

El-Faham, A., et al. (2022). Design, Synthesis, and Biological Evaluations of Novel Naphthalene-based Organoselenocyanates. Current Organic Synthesis, 19(6), 666-676. [Link]

-

Chen, Y., et al. (2022). Structure-Gas Barrier Property Relationship in a Novel Polyimide Containing Naphthalene and Amide Groups: Evaluation by Experiments and Simulations. Polymers, 14(15), 3163. [Link]

-

Chem Service. (2015). Safety Data Sheet: 2,3-Diaminonaphthalene. [Link]

-

XiXisys. (n.d.). GHS 11 (Rev.11) SDS Word 下载CAS: 613-76-3 Name: this compound. [Link]

-

Luo, J. R., et al. (2022). Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain. PubMed. [Link]

-

Wang, C. S., & Leu, T. S. (2000). Synthesis and characterization of polyimides containing naphthalene pendant group and flexible ether linkages. Scilit. [Link]

-

Cheng, Y., et al. (2025). Design, synthesis and biological evaluation of naphthalene-1,4-dione analogues as anticancer agents. RSC Medicinal Chemistry. [Link]

-

Sava, I., et al. (2015). The influence of conformational parameters on some physical properties of polyimides containing naphthalene units. ResearchGate. [Link]

-

Li, T., et al. (2017). High performance polyimides with good solubility and optical transparency formed by the introduction of alkyl and naphthalene groups into diamine monomers. RSC Publishing. [Link]

-

Osmaniye, D., et al. (2023). Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors. ACS Omega, 8(7), 6948-6963. [Link]

-

Al-Majid, A. M., et al. (2023). Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. Molecules, 28(14), 5373. [Link]

-

Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]

-

MIT Digital Lab Techniques Manual. (n.d.). Recrystallization. [Link]

-

University of Rochester. (n.d.). Recrystallization-1.doc.pdf. [Link]

-

Zhang, Y., et al. (2021). Efficient hydrogenation of dinitronaphthalene to diaminonaphthalene over Pt-Ru-FeOX/C catalyst: Mechanistic and kinetic studies. ResearchGate. [Link]

-

U.S. Patent No. 4,026,944. (1977). Process for manufacturing diaminonaphthalene. Justia Patents. [Link]

-

Reddit. (2020). 1,8-diaminonaphthalene. r/Chempros. [Link]

-

Sandiego University. (n.d.). Recrystallization of an Impure Sample of Naphthalene Objectives. [Link]

- CN102070467A. (2011). Method for preparing 1,5-diaminonaphthalene by reducing 1,5-dinitronaphthalene by using hydrazine hydrate.

-

Wang, Y., et al. (2017). Highly Selective Preparation of Valuable Dinitronaphthalene from Catalytic Nitration of 1-Nitronaphthalene with NO 2 over HY Zeolite. ResearchGate. [Link]

-

González-García, J., et al. (2002). Synthesis of 1,5-diaminonaphthalene by electrochemical reduction. ResearchGate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. 613-76-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. This compound | 613-76-3 [sigmaaldrich.com]

- 4. patents.justia.com [patents.justia.com]

- 5. ocw.mit.edu [ocw.mit.edu]

- 6. web.mnstate.edu [web.mnstate.edu]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and Characterization of Polyimides with Naphthalene Ring Structure Introduced in the Main Chain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Synthesis and anticancer activity evaluation of naphthalene-substituted triazole spirodienones - PMC [pmc.ncbi.nlm.nih.gov]

- 13. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and biological evaluation of new naphthalimide–thiourea derivatives as potent antimicrobial agents active against multidrug-resistant Staphylococcus aureus and Mycobacterium tuberculosis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. mdpi.com [mdpi.com]

- 19. cdn.chemservice.com [cdn.chemservice.com]

- 20. fishersci.com [fishersci.com]

- 21. chemscience.com [chemscience.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

Naphthalene-2,7-diamine (CAS 613-76-3): A Comprehensive Technical Guide for Advanced Research and Development

Abstract: Naphthalene-2,7-diamine, with its unique C₂h symmetric scaffold, represents a pivotal building block in the realms of advanced materials science and medicinal chemistry. This guide provides an in-depth technical exploration of its core properties, synthesis, and applications, designed for the discerning researcher and development scientist. Moving beyond a mere catalog of data, this document elucidates the causality behind experimental choices, from synthetic protocols to analytical validation. It serves as a comprehensive resource, detailing spectroscopic signatures, validated synthesis and purification protocols, and the mechanistic basis for its utility in creating high-performance polymers, novel chromophores, and biologically active agents.

Part 1: Foundational Chemical and Physical Characterization

Introduction to the Naphthalene Diamine Isomers: The Significance of Symmetry

The naphthalene core can accommodate amino groups at ten distinct positions, leading to a variety of diamine isomers. This compound is distinguished by the symmetrical placement of its two amine functionalities on the bicyclic aromatic system. This symmetry is not a trivial structural feature; it imparts a unique set of electronic and steric properties that influence crystal packing, reactivity, and the photophysical characteristics of its derivatives. Unlike asymmetric isomers, the 2,7-substitution pattern provides a linear, rigid backbone, making it a highly sought-after precursor for creating well-defined polymeric chains and extended π-conjugated systems.

Physicochemical Properties of this compound

A thorough understanding of a compound's physical properties is the bedrock of its application. The key physicochemical data for this compound are summarized below. These values are critical for designing reaction conditions, selecting appropriate solvents for synthesis and purification, and predicting the material properties of its derivatives.

| Property | Value | Source |

| CAS Number | 613-76-3 | |

| Molecular Formula | C₁₀H₁₀N₂ | |

| Molecular Weight | 158.20 g/mol | [1][2] |

| Appearance | Solid | |

| Melting Point | 158-167 °C | [3][4] |

| Boiling Point | 395.7 °C at 760 mmHg | [2][5] |

| Density | 1.234 g/cm³ | [2][5] |

| Flash Point | 230.8 °C | [2][5] |

| Refractive Index | 1.757 | [2][5] |

| InChI Key | HBJPJUGOYJOSLR-UHFFFAOYSA-N | [1] |

Spectroscopic Signature: Elucidating the Structure

Spectroscopic analysis provides an unambiguous confirmation of a molecule's identity and purity. For this compound, the key techniques are NMR, UV-Vis, and IR spectroscopy.

Due to its C₂h symmetry, this compound presents a simplified yet informative NMR spectrum.[1]

-

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons, typically in the range of δ 6.8–7.5 ppm.[1] The symmetry of the molecule means there are only three unique proton environments on the aromatic ring. Protons H1/H8, H3/H6, and H4/H5 will each produce a distinct signal. The splitting patterns (doublets and a singlet or narrow triplet, depending on resolution and coupling) and their coupling constants are definitive for confirming the 2,7-substitution pattern and distinguishing it from other isomers.[1] The two amine (-NH₂) groups will typically produce a broad singlet, the chemical shift of which is dependent on solvent and concentration.

-

¹³C NMR: The carbon spectrum will similarly reflect the molecule's symmetry, showing only five distinct signals for the ten carbon atoms in the naphthalene ring system: four for the aromatic CH groups and one for the quaternary carbons.

UV-Vis spectroscopy reveals the electronic transitions within the molecule. The spectrum is characterized by π-π* transitions within the aromatic naphthalene core.[1] The presence of the two electron-donating amine groups (-NH₂) acts as powerful auxochromes, causing a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted naphthalene.[1] This property is fundamental to its use in chromophores, where this intramolecular charge transfer character is exploited.[1]

The IR spectrum provides information about the functional groups present. Key vibrational bands for this compound include:

-

N-H Stretching: A characteristic pair of bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine groups.

-

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1500-1600 cm⁻¹ region.

-

C-N Stretching: These vibrations are typically found in the 1250-1350 cm⁻¹ range.

-

C-H Bending: Out-of-plane C-H bending vibrations below 900 cm⁻¹ can provide further confirmation of the substitution pattern on the aromatic ring.

Part 2: Synthesis and Purification Strategies

The synthesis of this compound is most commonly achieved through the reduction of a dinitro precursor or the amination of a diol. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations.

Retrosynthetic Analysis: Key Pathways

A retrosynthetic approach reveals two primary and logical pathways to the target molecule, highlighting the key bond formations (C-N) and functional group interconversions.

Caption: Retrosynthetic analysis of this compound.

Protocol 1: Catalytic Hydrogenation of 2,7-Dinitronaphthalene

This is a prevalent and high-yielding method for synthesizing this compound.[1] The process involves the chemical reduction of the two nitro groups to amino groups.

The core of this transformation is the catalytic hydrogenation, where gaseous hydrogen (or a hydrogen source like hydrazine) is used in the presence of a metal catalyst. Catalysts such as Palladium on carbon (Pd/C) or Raney Nickel are highly effective. The catalyst surface provides active sites where the dinitronaphthalene and hydrogen molecules are adsorbed, facilitating the multi-step reduction of the nitro groups (-NO₂) through nitroso (-NO) and hydroxylamino (-NHOH) intermediates to the final amine (-NH₂). Pd/C is often preferred for its efficiency and selectivity under milder conditions.

-

Reactor Setup: A Parr hydrogenation apparatus or a similar pressure-rated reactor is charged with 2,7-dinitronaphthalene and a suitable solvent (e.g., ethanol or ethyl acetate).

-

Catalyst Addition: 5-10% Pd/C catalyst (typically 1-5 mol% relative to the substrate) is carefully added to the mixture under an inert atmosphere (e.g., nitrogen or argon) to prevent ignition of the dry catalyst in air.

-

Hydrogenation: The reactor is sealed, purged several times with nitrogen, and then pressurized with hydrogen gas (typically 50-100 psi). The mixture is stirred vigorously at a controlled temperature (e.g., 25-50 °C) until hydrogen uptake ceases, indicating the completion of the reaction (typically 4-12 hours).

-

Work-up: The reactor is depressurized, and the atmosphere is replaced with nitrogen. The reaction mixture is filtered through a pad of Celite® to remove the palladium catalyst. Caution: The Celite pad with the catalyst should not be allowed to dry completely in the air as it can be pyrophoric. It should be kept wet with solvent and disposed of appropriately.

-

Isolation: The solvent is removed from the filtrate under reduced pressure (rotary evaporation) to yield the crude this compound.

Caption: Workflow for catalytic hydrogenation synthesis.

Protocol 2: Amination of Naphthalene-2,7-diol

An alternative route involves the amination of Naphthalene-2,7-diol. This reaction typically requires high temperatures and pressures in the presence of ammonia or an amine source.

This nucleophilic aromatic substitution reaction, often referred to as the Bucherer reaction or a related variant, proceeds via the formation of a more reactive intermediate. The diol is heated with an aqueous solution of ammonia and a sulfite or bisulfite salt. The sulfite facilitates the reaction by forming an adduct with the naphthalene ring, making it more susceptible to nucleophilic attack by ammonia. This method can be advantageous if the diol is a more readily available or cost-effective starting material than the dinitro compound.

-

Autoclave Setup: A high-pressure autoclave is charged with Naphthalene-2,7-diol, aqueous ammonia, and sodium bisulfite.

-

Reaction: The autoclave is sealed and heated to a high temperature (e.g., 250 °C) for several hours.[6] The internal pressure will rise significantly due to the heating of the aqueous solution.

-

Cooling and Isolation: After the reaction period, the autoclave is cooled to room temperature, and the pressure is carefully released.

-

Work-up: The reaction mixture is typically made basic to precipitate the diamine product. The solid product is collected by filtration, washed with water to remove inorganic salts, and then dried.

Purification and Quality Control

Crude this compound is often purified by recrystallization. The choice of solvent is critical: the compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Alcohols (like ethanol or isopropanol) or aqueous mixtures are often effective. The crude solid is dissolved in a minimal amount of the hot solvent, filtered while hot to remove insoluble impurities, and then allowed to cool slowly. The pure crystals that form are collected by filtration and dried under vacuum.

High-Performance Liquid Chromatography (HPLC) is the standard for assessing the final purity of this compound.[1] A reversed-phase method is typically employed.

-

Column: C18 (ODS) column.

-

Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol, often with a small amount of buffer or acid (e.g., 0.1% trifluoroacetic acid) to ensure sharp peaks.

-

Detection: UV detector set to a wavelength where the naphthalene core has strong absorbance (e.g., ~240 nm or ~280 nm).

-

Analysis: The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Part 3: Core Applications in Research and Development

The rigid, symmetric, and reactive nature of this compound makes it a valuable building block for a wide array of advanced materials and potential therapeutics.[1]

As a Cornerstone in Polymer and Materials Science

The two primary amine groups provide reactive sites for polymerization.

-

High-Performance Polymers: It serves as a diamine monomer in the synthesis of polyimides and epoxy resins.[7] The incorporation of the rigid naphthalene unit into the polymer backbone enhances thermal stability, mechanical strength, and dimensional stability.

-

Novel Chromophores and Dyes: The naphthalene diamine core is an excellent electron-donating component in the design of "push-pull" chromophores.[1] When coupled with electron-accepting groups, these molecules exhibit strong intramolecular charge transfer, leading to interesting optical properties like solvatochromism and fluorescence, which are valuable for sensors and bioimaging.[1]

A Privileged Scaffold in Medicinal Chemistry and Drug Discovery

The naphthalene scaffold is present in numerous approved drugs and bioactive compounds.[8][9] Derivatives of this compound are actively being explored for their therapeutic potential.

Initial studies have shown that derivatives of this compound possess promising antitumor and antimicrobial properties.[1] The proposed mechanisms often involve intercalation into DNA or the inhibition of key enzymes like topoisomerases or kinases. The planar naphthalene core facilitates insertion between DNA base pairs, while the amine groups provide hydrogen bonding opportunities and sites for further functionalization to improve binding affinity and selectivity. Some naphthalimide-diamine conjugates, for instance, have been shown to induce apoptosis and cell cycle arrest in cancer cell lines.[10][11]

Caption: Hypothetical mechanism for antitumor activity.

While this compound is not a direct precursor for the most common NDIs (which are derived from 1,4,5,8-tetracarboxylic dianhydride), its derivatives are used to create functionalized naphthalene systems that interact with biological targets.[12] For example, it can be used to synthesize receptors for specific ions or molecules, with potential applications in diagnostics and sensing.[12]

Part 4: Safety, Handling, and Toxicology

Proper handling of this compound is essential for laboratory safety.

GHS Hazard Classification and Precautionary Measures

This compound is classified with the following hazards:

-

Pictogram: GHS07 (Exclamation Mark)[3]

-

Signal Word: Warning[3]

-

Hazard Statements:

-

Precautionary Statements:

Safe Laboratory Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust.

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.

-

Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH/MSHA-approved respirator.[13]

-

-

Hygiene: Wash hands thoroughly after handling.[13]

Toxicological Profile: An Overview

The toxicity of this compound is primarily associated with irritation to the skin, eyes, and respiratory system.[13] Ingestion can be harmful. The long-term toxicological properties are not as well-studied as those of its parent compound, naphthalene. Naphthalene itself is metabolized in the body to various products, including quinones, which can lead to oxidative stress, glutathione depletion, and cellular damage.[14] While specific data for the 2,7-diamine isomer is limited, it is prudent to handle it as a potentially toxic substance.

Disposal Guidelines

Dispose of waste material in accordance with local, state, and federal regulations. It should be treated as hazardous chemical waste. Do not allow it to enter drains or waterways.

Part 5: Future Directions and Outlook

This compound remains a molecule of significant potential. While its role in polymer chemistry is established, its future impact may be greatest in emerging technologies. Research into its derivatives for organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is a promising avenue.[1] In medicinal chemistry, a systematic exploration of its structure-activity relationships (SAR) is needed to design more potent and selective therapeutic agents.[1] The development of "green" and more efficient synthesis methods will also be crucial for expanding its accessibility and application in large-scale industrial processes.[1]

References

- This compound (CAS 613-76-3) For Research - Benchchem. (URL: )

-

This compound|613-76-3 - MOLBASE Encyclopedia. (URL: [Link])

-

2,7-Naphthalenediamine|613-76-3,AngeneChemical. (URL: [Link])

-

This compound - ChemBK. (URL: [Link])

-

Synthesis of optically active 2,7-disubstituted naphthalene derivatives and evaluation of their enantioselective recognition ability | Request PDF - ResearchGate. (URL: [Link])

-

2,7-Naphthalenediamine | CAS#:613-76-3 | Chemsrc. (URL: [Link])

-

GHS 11 (Rev.11) SDS Word 下载CAS: 613-76-3 Name: this compound - XiXisys. (URL: [Link])

-

Functional Naphthalene Diimides: Synthesis, Properties, and Applications | Chemical Reviews - ACS Publications. (URL: [Link])

-

Synthesis of Macrocycles Comprising 2,7-Disubstituted Naphthalene and Polyamine Moieties via Pd-catalyzed Amination | Chemistry Letters | Oxford Academic. (URL: [Link])

-

Naphthalene - SAFETY DATA SHEET - Penta chemicals. (URL: [Link])

-

Synthesis of epoxy resins derivatives of naphthalene-2,7-diol and their cross-linked products. (URL: [Link])

-

13C-NMR spectra of a 2,7-NAF.P-OH, b 2,7-NAF.P-EP, c 2,7-NAF.PMEM - ResearchGate. (URL: [Link])

-

Naphthalene toxicity and antioxidant nutrients - PubMed. (URL: [Link])

-

Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates - PMC - PubMed Central. (URL: [Link])

-

Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential - International Journal of Pharmaceutical Sciences. (URL: [Link])

-

Opinion of the Scientific Committee on Consumer Safety on 2,7-naphthalenediol (A19) - European Commission. (URL: [Link])

-

Computed 1 H NMR spectra for naphthalene a monomer, b crossed dimer and... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Preparation of (pin)B-B(dan) - Organic Syntheses. (URL: [Link])

-

Synthesis, Solution, and Solid State Properties of Homological Dialkylated Naphthalene Diimides—A Systematic Review of Molecules for Next-Generation Organic Electronics - MDPI. (URL: [Link])

-

Spec Ir NMR Spectra Tables PDF | PDF | Amine | Alkene - Scribd. (URL: [Link])

-

Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach - RSC Publishing - The Royal Society of Chemistry. (URL: [Link])

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - RSC Publishing. (URL: [Link])

-

New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC - NIH. (URL: [Link])

-

Design, Synthesis, and Biological Evaluation Studies of Novel Naphthalene-Chalcone Hybrids As Antimicrobial, Anticandidal, Anticancer, and VEGFR-2 Inhibitors - PubMed Central. (URL: [Link])

-

METHOD OF PURIFYING 2,7-DIMETHYLNAPHTHALENE - European Patent Office - EP 1873133 A1 - EPO. (URL: [Link])

-

Toxicological Profile for Naphthalene, 1-Methylnaphthalene, and 2-Methylnaphthalene - Agency for Toxic Substances and Disease Registry | ATSDR. (URL: [Link])

-

Mid-IR Spectra of Naphthalene in H 2 O - The Astrophysics & Astrochemistry Laboratory. (URL: [Link])

-

Critical assessment of the genetic toxicity of naphthalene - ResearchGate. (URL: [Link])

- US2615058A - Method of purifying naphthalene by crystallization - Google P

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 613-76-3 [chemnet.com]

- 3. angenechemical.com [angenechemical.com]

- 4. chembk.com [chembk.com]

- 5. m.molbase.com [m.molbase.com]

- 6. 2,7-Dihydroxynaphthalene synthesis - chemicalbook [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. lifechemicals.com [lifechemicals.com]

- 9. ijpsjournal.com [ijpsjournal.com]

- 10. Study on the Synthesis, Biological Activity and Spectroscopy of Naphthalimide-Diamine Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. fishersci.com [fishersci.com]

- 14. Naphthalene toxicity and antioxidant nutrients - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Molecular Structure and Bonding of Naphthalene-2,7-diamine

Executive Summary: Naphthalene-2,7-diamine (NDA-2,7) is a high-purity aromatic diamine featuring a rigid naphthalene core functionalized with two amino groups. This unique structure imparts a combination of π-conjugation, electron-donating character, and specific molecular symmetry, making it a highly versatile and valuable building block. Its utility spans from the synthesis of advanced polymers and dyes in materials science to the development of complex heterocyclic systems for fluorescent sensors and novel therapeutic agents in drug discovery. This guide provides a detailed examination of the molecular structure, bonding characteristics, spectroscopic signature, and synthesis of NDA-2,7, offering a foundational understanding for researchers and scientists leveraging this compound in advanced applications.

Section 1: Introduction to this compound

This compound, a member of the naphthalenediamine isomer family, is distinguished by the symmetric placement of its two amino (-NH₂) functional groups on the bicyclic aromatic naphthalene scaffold. This substitution pattern confers a specific set of electronic and structural properties that are highly sought after in organic synthesis. The naphthalene core provides a planar, π-conjugated system, while the amino groups act as powerful electron-donating auxochromes. This electronic interplay is fundamental to its role as a precursor for push-pull chromophores, which exhibit intramolecular charge transfer (ICT) and unique optical properties like solvatochromism.[1] Consequently, NDA-2,7 is a key intermediate in the synthesis of fluorescent probes, organic electronic materials, and complex polyaromatic scaffolds such as diazapyrenes.[1]

Table 1: Chemical Identity and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 613-76-3 | [1][2] |

| Molecular Formula | C₁₀H₁₀N₂ | [2][3] |

| Molecular Weight | 158.20 g/mol | [1][2][3] |

| Appearance | Gray to brown solid | [4] |

| Melting Point | 166-167 °C | [4] |

| Boiling Point | 395.7 °C (at 760 mmHg) | [2][3] |

| Density | 1.234 g/cm³ | [2][3] |

| InChI Key | HBJPJUGOYJOSLR-UHFFFAOYSA-N | [1] |

Section 2: Molecular Structure and Electronic Properties

The functionality of this compound is intrinsically linked to its molecular architecture, which is defined by the interplay between its aromatic core and amine substituents.

The Naphthalene Core and Diamine Substituents

The foundation of the molecule is the naphthalene ring system, a planar, bicyclic aromatic hydrocarbon consisting of two fused benzene rings. This core provides a rigid scaffold with a delocalized π-electron system. The two amino groups at the C2 and C7 positions act as strong electron-donating groups through resonance (a +M effect), pushing electron density into the aromatic rings. This donation significantly alters the electronic landscape of the naphthalene core, increasing its electron richness and influencing its reactivity in electrophilic substitution reactions.

Symmetry and Bonding Analysis

This compound possesses C₂h symmetry, a key feature that simplifies its spectroscopic analysis, particularly in NMR.[1] This symmetry means that there are fewer unique carbon and proton environments than the total number of atoms would suggest.

Table 2: Predicted Bonding Parameters for this compound

| Bond/Angle | Type | Predicted Value | Rationale |

| C-C (aromatic) | Bond Length | ~1.36 - 1.42 Å | Typical range for naphthalene systems.[6] |

| C-N | Bond Length | ~1.38 - 1.41 Å | Shorter than a typical C-N single bond due to resonance. |

| N-H | Bond Length | ~1.00 Å | Standard N-H bond length. |

| C-H (aromatic) | Bond Length | ~1.08 Å | Standard aromatic C-H bond length. |

| C-C-C | Bond Angle | ~120° | Consistent with sp² hybridization in an aromatic ring.[6] |

| H-N-H | Bond Angle | ~115-120° | Approaching trigonal planar geometry due to sp² character. |

Note: These values are based on computational models and data from related naphthalene structures, as direct crystallographic data for the parent compound is not widely published.[1][5]

Caption: Molecular structure of this compound with atom numbering.

Section 3: Spectroscopic Characterization

The C₂h symmetry of this compound is clearly reflected in its spectroscopic data, providing a distinct fingerprint for its identification and analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the molecule's symmetry, the ¹H NMR spectrum is simplified. Protons H1 and H8 are chemically equivalent, as are H3 and H6, and H4 and H5. This results in an anticipated three-signal pattern for the aromatic region. The amine protons typically appear as a broad singlet.

Table 3: Predicted ¹H and Key FT-IR Data for this compound

| Spectroscopy | Value / Range | Assignment | Reference(s) |

| ¹H NMR | δ 6.8 – 7.5 ppm | Aromatic Protons (C-H) | [1] |

| Broad singlet | Amine Protons (N-H) | [1] | |

| FT-IR | 3450 - 3300 cm⁻¹ | N-H Stretch (Primary Amine) | [1] |

| 3100 - 3000 cm⁻¹ | C-H Stretch (Aromatic) | [1] | |

| 1630 - 1580 cm⁻¹ | C=C Stretch (Aromatic Ring) | [1] | |

| 1350 - 1250 cm⁻¹ | C-N Stretch (Aromatic Amine) | [1] |

Note: NMR chemical shifts are dependent on the solvent used. IR data is based on characteristic absorption regions.[1]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of NDA-2,7 is dominated by π-π* electronic transitions within the conjugated naphthalene core.[1] The presence of the two electron-donating amino groups acts to lower the HOMO-LUMO energy gap, resulting in a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene.[1] The exact position of the maximum absorbance (λmax) is sensitive to solvent polarity. Analysis of related naphthalene diamine derivatives shows strong absorption in the 360-370 nm range in acetonitrile.[1]

Section 4: Synthesis and Reactivity

This compound is typically synthesized from its corresponding dinitro precursor and serves as a versatile starting material for a wide range of derivatives.

Primary Synthetic Pathway

The most common and industrially viable method for preparing NDA-2,7 is the catalytic hydrogenation of 2,7-dinitronaphthalene.[1] This reaction involves the reduction of the two nitro groups (-NO₂) to primary amine groups (-NH₂) using a hydrogen source (e.g., H₂ gas) in the presence of a metal catalyst, such as palladium, platinum, or nickel.

Caption: Workflow for the synthesis of NDA-2,7 via catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2,7-Dinitronaphthalene

Causality: This protocol is designed for the efficient and clean reduction of aromatic nitro groups. The palladium on carbon (Pd/C) catalyst is chosen for its high activity and selectivity. Ethanol is used as a solvent due to its ability to dissolve the starting material and its relative inertness under hydrogenation conditions. The system is pressurized with hydrogen to ensure a sufficient supply for the reduction.

-

Reactor Setup: A pressure-resistant hydrogenation vessel is charged with 2,7-dinitronaphthalene and a suitable solvent such as ethanol.

-

Catalyst Addition: A catalytic amount (typically 5-10 mol%) of palladium on activated carbon (Pd/C) is carefully added to the mixture.

-

Inerting: The vessel is sealed and purged several times with an inert gas (e.g., nitrogen or argon) to remove all oxygen, which can deactivate the catalyst and pose a safety hazard.

-

Hydrogenation: The vessel is pressurized with hydrogen gas to a specified pressure (e.g., 50-100 psi) and the mixture is stirred vigorously at room or slightly elevated temperature.

-

Monitoring: The reaction is monitored by observing the cessation of hydrogen uptake or by analytical techniques such as TLC or LC-MS.

-

Workup: Upon completion, the reactor is carefully depressurized and purged again with inert gas. The reaction mixture is filtered through a pad of celite to remove the Pd/C catalyst.

-

Isolation: The solvent is removed from the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Key Reactions and Derivatization

The two primary amine groups of NDA-2,7 are nucleophilic and readily participate in a variety of chemical transformations, making it an ideal building block for:

-

Heterocycle Formation: It is a key precursor in constructing complex heterocyclic systems like perimidines.[1]

-

Palladium-Catalyzed Amination: While not a reaction of NDA-2,7, Pd-catalyzed amination of 2,7-dibromonaphthalene is a critical method for synthesizing its complex derivatives and related macrocycles.

-

Naphthalene Diimide (NDI) Synthesis: NDA-2,7 is a precursor for core-substituted Naphthalene Diimides (NDIs), a class of high-performance n-type organic semiconductors used in organic electronics.[7]

Section 5: Applications in Research and Development

The unique structural and electronic properties of this compound underpin its use as a foundational component in both materials science and drug discovery.

Caption: Conceptual diagram of NDA-2,7 as a central scaffold for diverse applications.

Materials Science

The rigid, planar structure and electron-donating amines of NDA-2,7 make it an excellent monomer for high-performance polymers and a precursor for functional organic materials. Its derivatives are integral to the development of:

-

Organic Electronics: As a precursor to core-substituted NDIs, which are crucial for creating n-type organic field-effect transistors (OFETs) and components for organic photovoltaics.[7]

-

Fluorescent Materials: Its use in constructing push-pull chromophores leads to materials with strong fluorescence and solvatochromic properties, ideal for bioimaging and chemical sensors.[1]

Drug Discovery and Medicinal Chemistry

The naphthalene core is a recognized "privileged scaffold" in medicinal chemistry, appearing in numerous bioactive compounds. The diamine functionality of NDA-2,7 provides two reactive handles for building complex molecules with therapeutic potential. It can be used to synthesize:

-

Anticancer Agents: Salen-like ligands and other complex metal-coordinating structures derived from diamines have shown promise as anticancer agents.

-

Enzyme Inhibitors: The rigid scaffold can be elaborated to present functional groups in a precise spatial orientation to fit into the active sites of enzymes.

-

Molecular Probes: The inherent fluorescence of many of its derivatives allows for the development of probes to study biological systems.

Section 6: Conclusion and Future Outlook

This compound is more than a simple chemical intermediate; it is a sophisticated molecular scaffold whose value is derived from a precise combination of aromaticity, electronic character, and high symmetry. Its robust structure and reactive amine handles provide chemists and materials scientists with a reliable platform for constructing complex, functional molecules. The continued exploration of its derivatives is expected to yield significant advances in organic electronics, molecular sensing technologies, and the development of next-generation therapeutics. Understanding the fundamental principles of its structure and bonding is the critical first step for any researcher aiming to unlock its full potential.

Section 7: References

-

This compound (CAS 613-76-3) For Research. Benchchem.

-

This compound|613-76-3. MOLBASE Encyclopedia.

-

This compound(613-76-3) IR Spectrum. ChemicalBook.

-

Functional Naphthalene Diimides: Synthesis, Properties, and Applications. ACS Publications.

-

Structures and Binding Energies of the Naphthalene Dimer in Its Ground and Excited States. The Journal of Physical Chemistry A.

-

Synthesis, Characterization and DFT Calculation of Naphthalene-Based Crystal Structure with Pyridylimine-Binding Units. MDPI.

-

X-ray crystallographic data of compounds 6-9. ResearchGate.

-

Bond lengths and bond angles for naphthalene in the ground state... ResearchGate.

-

613-76-3|this compound|BLD Pharm. BLD Pharm.

-

This compound. ChemNet.

-

X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. MDPI.

-

Spectroscopic Investigations, Computational Studies and Molecular Properties of Naphthalene Derivatives. ResearchGate.

-

Structures and Binding Energies of the Naphthalene Dimer in Its Ground and Excited States. ACS Publications.

-

613-76-3(this compound) Product Description. ChemicalBook.

-

2,7-Naphthalenediol. PubChem.

-

Molecular engineering of naphthalene spacers in low-dimensional perovskites. Royal Society of Chemistry.

-

(PDF) X-ray Structure Determination of Naphthalen-2-yl 1-(Benzamido(diethoxyphosphoryl)methyl)-1H-1,2,3-triazole-4-carboxylate. ResearchGate.

Sources

- 1. benchchem.com [benchchem.com]

- 2. This compound | 613-76-3 [chemnet.com]

- 3. m.molbase.com [m.molbase.com]

- 4. 613-76-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Spectroscopic Characterization of Naphthalene-2,7-diamine

Abstract

Naphthalene-2,7-diamine (CAS No. 613-76-3; Molecular Formula: C₁₀H₁₀N₂) is a symmetrical aromatic diamine of significant interest in the synthesis of advanced polymers, dyes, and functional materials.[1] Its rigid, planar naphthalene core functionalized with two electron-donating amino groups imparts unique electronic and structural properties, making precise characterization essential for its application in research and development. This guide provides a comprehensive analysis of the spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy. While a complete, publicly available experimental dataset for this specific isomer from a single source is elusive, this document synthesizes predicted data, established spectroscopic principles, and data from analogous compounds to offer an authoritative guide for researchers. We delve into the causality behind experimental choices, provide detailed acquisition protocols, and offer expert interpretation of the expected spectral features, ensuring a trustworthy and self-validating framework for analysis.

Molecular Structure and Symmetry: The Foundation of Spectral Interpretation

The spectroscopic signature of this compound is fundamentally dictated by its molecular structure and high degree of symmetry. Possessing a C₂h point group, the molecule has a center of inversion, a two-fold rotation axis, and a mirror plane. This symmetry dramatically simplifies its NMR spectra by rendering several carbon and proton positions chemically equivalent. Understanding this equivalence is the first step in predicting and interpreting the resulting spectra.

The key implication is the presence of only five unique carbon signals and three unique aromatic proton signals in the NMR spectra, despite the molecule having ten carbons and six aromatic protons.

Diagram 1: Structural Analysis Workflow This diagram illustrates the logical flow from molecular structure to spectral prediction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of this compound, confirming the 2,7-substitution pattern over other isomers. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred over chloroform (CDCl₃) for aromatic amines due to its ability to better solubilize the compound and engage in hydrogen bonding, which can sharpen the N-H proton signals.

¹H NMR Spectroscopy: Mapping the Proton Environments

Expertise & Experience: Due to the C₂h symmetry, the six aromatic protons are resolved into three distinct signals, each integrating to 2H. The electron-donating nature of the amino groups (-NH₂) causes a general upfield (lower ppm) shift of the aromatic protons compared to unsubstituted naphthalene (where signals appear between δ 7.5-7.9 ppm). The amine protons themselves typically appear as a broad singlet, the chemical shift of which is highly dependent on concentration, temperature, and solvent.

Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| H-1, H-8 | ~6.8 | Singlet (or narrow doublet) | - | 2H |

| H-3, H-6 | ~6.9 | Doublet of Doublets | J ≈ 8.5, 2.0 | 2H |

| H-4, H-5 | ~7.5 | Doublet | J ≈ 8.5 | 2H |

| -NH₂ | ~4.5 - 5.5 | Broad Singlet | - | 4H |

Interpretation:

-

H-4 and H-5 are expected to be the most downfield of the aromatic protons as they are furthest from the electron-donating amino groups and experience standard aromatic deshielding. They appear as a doublet due to coupling with H-3 and H-6, respectively.

-

H-3 and H-6 are ortho to the amino groups, experiencing strong shielding. They are split into a doublet of doublets by coupling to both H-4/H-5 and H-1/H-8.

-

H-1 and H-8 are also ortho to the amino groups and are the most shielded. Their multiplicity can be a narrow singlet or a doublet with a small coupling constant, depending on the resolution and the coupling interaction with H-3/H-6.

-

The -NH₂ protons are exchangeable, leading to a broad signal that typically does not show coupling.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Expertise & Experience: The symmetry of this compound results in only five expected signals in the proton-decoupled ¹³C NMR spectrum: three for the protonated (CH) aromatic carbons and two for the quaternary (C) carbons. The carbons directly attached to the nitrogen atoms (C-2, C-7) are significantly shielded and shifted upfield, while the other carbons resonate in the typical aromatic region.

Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Carbon Type |

|---|---|---|

| C-1, C-8 | ~105 | CH |

| C-3, C-6 | ~115 | CH |

| C-4, C-5 | ~129 | CH |

| C-4a, C-8a (ring junction) | ~135 | Quaternary (C) |

| C-2, C-7 | ~145 | Quaternary (C-NH₂) |

Interpretation:

-

C-2 and C-7 , being directly bonded to the electronegative nitrogen atoms, are the most downfield among the carbons of the naphthalene ring system.

-

The ring junction carbons, C-4a and C-8a , are the next most downfield quaternary carbons.

-

The protonated carbons C-1/C-8, C-3/C-6, and C-4/C-5 appear in distinct regions, with their chemical shifts influenced by the proximity to the amino substituents. This clear separation into five signals provides definitive confirmation of the 2,7-substitution pattern.[2]

Experimental Protocol: NMR Data Acquisition

Trustworthiness: This protocol ensures reproducible and high-quality data by standardizing sample preparation and instrument parameters.

-

Sample Preparation: a. Accurately weigh 10-20 mg of this compound into a clean, dry vial. b. Add approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆). c. Gently vortex or sonicate the sample until the solid is completely dissolved. d. Using a Pasteur pipette with a cotton plug, filter the solution into a 5 mm NMR tube.

-

Instrument Setup (for a 400 MHz spectrometer): a. Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C). b. Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

¹H NMR Acquisition: a. Acquire a standard single-pulse proton spectrum. b. Use a 30-degree pulse angle and a relaxation delay of at least 2 seconds to ensure accurate integration. c. Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

-

¹³C NMR Acquisition: a. Switch the probe to the carbon channel. b. Use a standard proton-decoupled pulse sequence (e.g., zgpg30). c. Acquire a larger number of scans (typically 1024 or more) due to the lower natural abundance of ¹³C.

-

Data Processing: a. Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). b. Calibrate the chemical shift scale using the residual solvent peak (DMSO at δ 2.50 for ¹H, δ 39.52 for ¹³C). c. Integrate the ¹H signals and pick peaks for both ¹H and ¹³C spectra.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and effective technique for identifying the key functional groups within this compound, providing confirmatory evidence of the primary amine and aromatic functionalities.

Expertise & Experience: The most informative region is above 1500 cm⁻¹. The N-H stretching vibrations of the primary amine group are particularly diagnostic, typically appearing as a doublet in the 3300-3500 cm⁻¹ region. The aromatic C-H stretches appear at slightly above 3000 cm⁻¹, while the strong aromatic C=C stretching bands are observed between 1580-1630 cm⁻¹.

Key FTIR Absorption Bands (KBr Pellet Method)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

|---|---|---|---|

| 3450 - 3300 | Asymmetric & Symmetric N-H Stretch | Primary Amine (-NH₂) | Medium-Strong |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Medium |

| 1630 - 1580 | C=C Stretch | Aromatic Ring | Strong |

| 1650 - 1550 | N-H Bend (Scissoring) | Primary Amine (-NH₂) | Medium-Strong |

| 1350 - 1250 | C-N Stretch | Aromatic Amine | Medium-Strong |

| 900 - 670 | C-H Bend (Out-of-plane) | Aromatic C-H | Strong |

Interpretation:

-

The presence of a doublet in the 3300-3450 cm⁻¹ range is a hallmark of a primary amine (-NH₂), corresponding to the asymmetric and symmetric stretching modes.

-

The sharp bands just above 3000 cm⁻¹ confirm the presence of hydrogens attached to sp²-hybridized carbon atoms of the aromatic ring.

-

Strong absorptions in the 1580-1630 cm⁻¹ region are characteristic of the naphthalene ring's C=C skeletal vibrations.

-

The C-N stretching vibration provides further evidence of the amine groups attached to the aromatic system.

Experimental Protocol: KBr Pellet Method for FTIR

Trustworthiness: This protocol is designed to minimize interference from atmospheric moisture, which has strong IR absorption bands, thereby ensuring the integrity of the sample spectrum.

-

Material Preparation: a. Use spectroscopy-grade Potassium Bromide (KBr), dried in an oven at ~110 °C for at least 2 hours and stored in a desiccator. Water has strong IR absorptions that can obscure sample peaks.[3] b. Ensure the agate mortar, pestle, and die set are impeccably clean and dry.

-

Sample Grinding: a. Place approximately 1-2 mg of this compound into the agate mortar. b. Grind the sample thoroughly for 1-2 minutes until it becomes a fine, uniform powder. This step is crucial to reduce particle size and minimize light scattering (the Christiansen effect).[1]

-

Mixing: a. Add approximately 100-200 mg of the dried KBr powder to the mortar. b. Gently but thoroughly mix the sample and KBr with the pestle until the mixture is homogeneous. Avoid prolonged grinding which can increase moisture absorption.

-

Pellet Formation: a. Transfer a small amount of the mixture into the pellet die. b. Assemble the die and place it in a hydraulic press. c. Apply pressure (typically 8-10 metric tons) for 1-2 minutes. The pressure causes the KBr to "cold-flow" and encapsulate the sample in a solid, transparent disc.[3]

-

Data Acquisition: a. Carefully remove the transparent or translucent pellet from the die and place it in the spectrometer's sample holder. b. Acquire a background spectrum of the empty sample compartment. c. Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). d. Ratio the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

Diagram 2: FTIR KBr Pellet Preparation Workflow This diagram outlines the critical steps for preparing a high-quality KBr pellet.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides valuable information about the electronic transitions within the conjugated π-system of this compound.

Expertise & Experience: The parent naphthalene molecule exhibits strong π-π* transitions with absorption maxima (λmax) around 220 nm, 275 nm, and 312 nm. The addition of two powerful auxochromic -NH₂ groups is expected to cause a significant bathochromic (red) shift in these absorption bands due to the extension of the conjugated system through the lone pairs on the nitrogen atoms.[4] The exact λmax values are highly solvent-dependent, with more polar solvents often causing further shifts.

Expected UV-Vis Absorption Data

| Solvent | Expected λmax (nm) | Transition Type |

|---|---|---|

| Ethanol | ~240-250 | π-π* |

| Ethanol | ~340-360 | π-π* (charge-transfer character) |

Interpretation:

-

The spectrum is dominated by high-energy π-π* transitions characteristic of the extended aromatic system.

-

The longest wavelength absorption band (~340-360 nm) is particularly sensitive to the environment and reflects the energy of the HOMO-LUMO gap. The electron-donating amino groups raise the energy of the Highest Occupied Molecular Orbital (HOMO), decreasing the overall energy gap and shifting the absorption to a longer wavelength compared to unsubstituted naphthalene.

Experimental Protocol: UV-Vis Data Acquisition

Trustworthiness: This protocol ensures accurate and comparable absorbance measurements by using a consistent solvent and concentration range.

-

Solvent Selection: Choose a spectroscopic grade solvent that does not absorb in the region of interest (above 220 nm). Ethanol, methanol, and acetonitrile are common choices.

-

Stock Solution Preparation: a. Accurately prepare a stock solution of this compound of known concentration (e.g., 1 mg in 10 mL of ethanol).

-

Sample Preparation: a. Prepare a dilution of the stock solution to achieve an absorbance maximum between 0.5 and 1.5 AU (Absorbance Units). This concentration range typically ensures adherence to the Beer-Lambert Law.

-

Data Acquisition: a. Use a matched pair of quartz cuvettes (glass cuvettes are not transparent below ~320 nm). b. Fill one cuvette with the pure solvent to be used as the reference (blank). c. Fill the second cuvette with the diluted sample solution. d. Place the cuvettes in the spectrophotometer and record a baseline with the solvent blank. e. Measure the absorbance spectrum of the sample from approximately 500 nm down to 200 nm. f. Identify the wavelengths of maximum absorbance (λmax).

Conclusion

The spectroscopic characterization of this compound is a clear example of how molecular structure and symmetry govern analytical signatures. The C₂h symmetry simplifies the NMR spectra to a predictable pattern of three ¹H and five ¹³C signals, providing an unambiguous fingerprint for isomer identification. FTIR spectroscopy confirms the essential primary amine and aromatic functional groups through their characteristic vibrational modes. Finally, UV-Vis spectroscopy highlights the electronic nature of the conjugated system, which is significantly modulated by the electron-donating amine substituents. By following the detailed protocols and interpretative logic presented in this guide, researchers and drug development professionals can confidently characterize this compound and ensure its purity and structural integrity for downstream applications.

References

-

Khalid, M., et al. (2024). Exploring the photovoltaic properties of naphthalene-1,5-diamine-based functionalized materials in aprotic polar medium: a combined experimental and DFT approach. RSC Advances. Available at: [Link]

-

Spectral Database for Organic Compounds (SDBS) (n.d.). National Institute of Advanced Industrial Science and Technology (AIST), Japan. Available at: [Link]

-

Kintek Press (n.d.). What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency. Available at: [Link]

-

SpectraBase (n.d.). 2,7-Naphthalenediamine. Wiley-VCH GmbH. Available at: [Link]

-

University of California, Los Angeles (UCLA) Chemistry (n.d.). Sample preparation for FT-IR. Available at: [Link]

-

MOLBASE (n.d.). This compound|613-76-3. Available at: [Link]

-

PhotochemCAD (n.d.). Naphthalene. Available at: [Link]

-

Rosiński, M. J., et al. (2025). Identification of π‑Stacking Motifs in Naphthalene Diimides via Solid-State NMR. Journal of the American Chemical Society. Available at: [Link]

-

ResearchGate (n.d.). UV–vis and emission spectra in different solvents. Available at: [Link]

-

ResearchGate (n.d.). A) UV/Vis absorption and B) emission spectra...of NDI-NA. Available at: [Link]

-

Pauzat, F., et al. (2002). Theoretical IR spectra of ionized naphthalene for Journal of Physical Chemistry. IBM Research. Available at: [Link]

-

Roser, J. & Allamandola, L. (2011). INFRARED SPECTROSCOPY OF NAPHTHALENE AGGREGATION AND CLUSTER FORMATION IN ARGON MATRICES. The Astrophysical Journal, 729(1), 1. Available at: [Link]

-

Lemmens, A. K., et al. (2020). High-resolution infrared spectroscopy of naphthalene and acenaphthene dimers. Physical Chemistry Chemical Physics, 22(34), 19348-19356. Available at: [Link]

-

SpectraBase (n.d.). 2,7-Naphthalenediamine 13C NMR. Available at: [Link]

Sources

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of Naphthalene-2,7-diamine

Introduction: The Unseen Pillar of Progress - Understanding Solubility

In the realm of chemical research, particularly in the fields of materials science and drug development, the synthesis and application of novel compounds are paramount. Naphthalene-2,7-diamine, a key aromatic diamine, serves as a critical building block for a diverse array of molecular structures, from high-performance polymers to pharmacologically active agents. However, the successful manipulation and application of this versatile molecule are fundamentally tethered to a seemingly simple, yet profoundly critical, physical property: its solubility in organic solvents.

This in-depth technical guide provides a comprehensive exploration of the solubility characteristics of this compound. Moving beyond a mere compilation of data, this document delves into the theoretical underpinnings of solubility, offers practical, field-tested protocols for its experimental determination, and discusses the key factors that govern the dissolution of this important compound. This guide is intended to empower researchers, scientists, and drug development professionals with the knowledge to make informed decisions in solvent selection, reaction optimization, and product formulation.

Core Principles: Deconstructing the "Like Dissolves Like" Maxim

The solubility of a solid in a liquid solvent is the result of a delicate thermodynamic balancing act between the energy required to break the solute-solute and solvent-solvent interactions and the energy gained from forming new solute-solvent interactions. For this compound, a molecule possessing a rigid aromatic naphthalene core and two polar amino groups, this interplay is particularly nuanced.

The large, nonpolar naphthalene backbone contributes to its inherent hydrophobicity, favoring interactions with nonpolar or moderately polar solvents through van der Waals forces. Conversely, the two amino (-NH2) groups are capable of forming hydrogen bonds, a strong type of intermolecular force that promotes solubility in protic and polar aprotic solvents. The overall solubility of this compound in a given organic solvent is, therefore, a direct consequence of the balance between these opposing characteristics.

Quantitative Solubility Profile: An Isomer-Informed Perspective

Direct, publicly available quantitative solubility data for this compound is notably scarce in the scientific literature. However, by examining the solubility of its isomers, 1,5-diaminonaphthalene and 1,8-diaminonaphthalene, we can derive valuable estimations and a foundational understanding of its likely behavior. A study on the equilibrium solubility of these isomers in various organic solvents provides the following insightful data.[1] It is crucial to recognize that while structurally similar, the precise positioning of the amino groups in the 2,7-isomer will influence its crystal lattice energy and interactions with solvent molecules, leading to variations in its actual solubility values.

| Organic Solvent | Solvent Type | Solubility of 1,5-Diaminonaphthalene (mole fraction, x10^3 at 298.15 K)[1] | Solubility of 1,8-Diaminonaphthalene (mole fraction, x10^3 at 298.15 K)[1] | Predicted Solubility Trend for this compound |

| Toluene | Aromatic | 1.88 | 10.3 | Moderate |

| Methanol | Protic Polar | 10.2 | 4.35 | Good |

| Ethanol | Protic Polar | - | - | Good |

| n-Propanol | Protic Polar | 6.81 | 7.91 | Good |

| Isopropanol | Protic Polar | 5.23 | 6.54 | Moderate |

| Acetonitrile | Aprotic Polar | 12.5 | 15.2 | Good to Excellent |

| Ethyl Acetate | Aprotic Polar | 15.9 | 20.1 | Excellent |

| Dimethyl Sulfoxide (DMSO) | Aprotic Polar | - | - | Excellent (inferred) |

| N,N-Dimethylformamide (DMF) | Aprotic Polar | - | - | Excellent (inferred) |

Note: The data for 1,5- and 1,8-diaminonaphthalene is presented to provide a comparative framework. The predicted trend for this compound is an educated estimation based on its structural similarity and the general principles of solubility. Experimental verification is strongly recommended. The excellent solubility in highly polar aprotic solvents like DMSO and DMF is inferred from their known efficacy in dissolving a wide range of organic compounds, including aromatic amines.[2]

Experimental Determination of Solubility: A Self-Validating Protocol